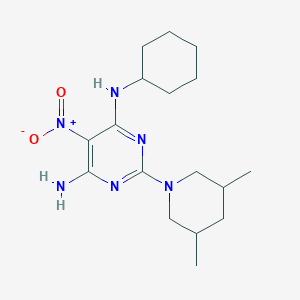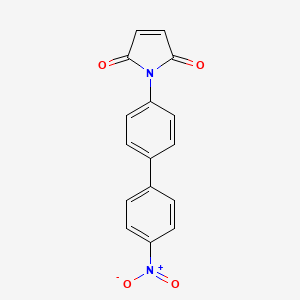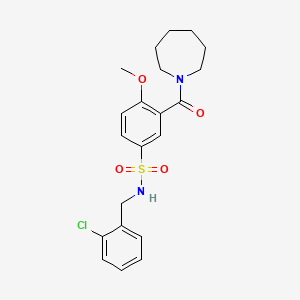![molecular formula C10H19N5O B15153310 2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B15153310.png)
2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol is a chemical compound that features a tetrazole ring substituted with a cyclohexylmethylamino group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a involving an azide and a nitrile compound under acidic or basic conditions.
Substitution with Cyclohexylmethylamine: The tetrazole ring is then reacted with cyclohexylmethylamine to introduce the cyclohexylmethylamino group.
Introduction of the Ethanol Moiety: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted ethanol derivatives.
Applications De Recherche Scientifique
2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The cyclohexylmethylamino group and ethanol moiety contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidines: These compounds share a similar cyclohexylmethyl group and are studied for their inhibitory activity against cyclin-dependent kinase 2 (CDK2).
Carboxamide-type synthetic cannabinoids: These compounds also feature a cyclohexylmethyl group and are evaluated for their activity as CB1/CB2 receptor agonists.
Uniqueness
2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol is unique due to its combination of a tetrazole ring, cyclohexylmethylamino group, and ethanol moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H19N5O |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-[5-(cyclohexylmethylamino)tetrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N5O/c16-7-6-15-10(12-13-14-15)11-8-9-4-2-1-3-5-9/h9,16H,1-8H2,(H,11,12,14) |
Clé InChI |
REAXRQOZEIFAFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNC2=NN=NN2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153239.png)
![2-(2-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethoxy)ethanol](/img/structure/B15153244.png)
![N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B15153245.png)
![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153272.png)

![4-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline](/img/structure/B15153284.png)
![4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B15153290.png)
![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B15153291.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15153324.png)
![4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153326.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)

